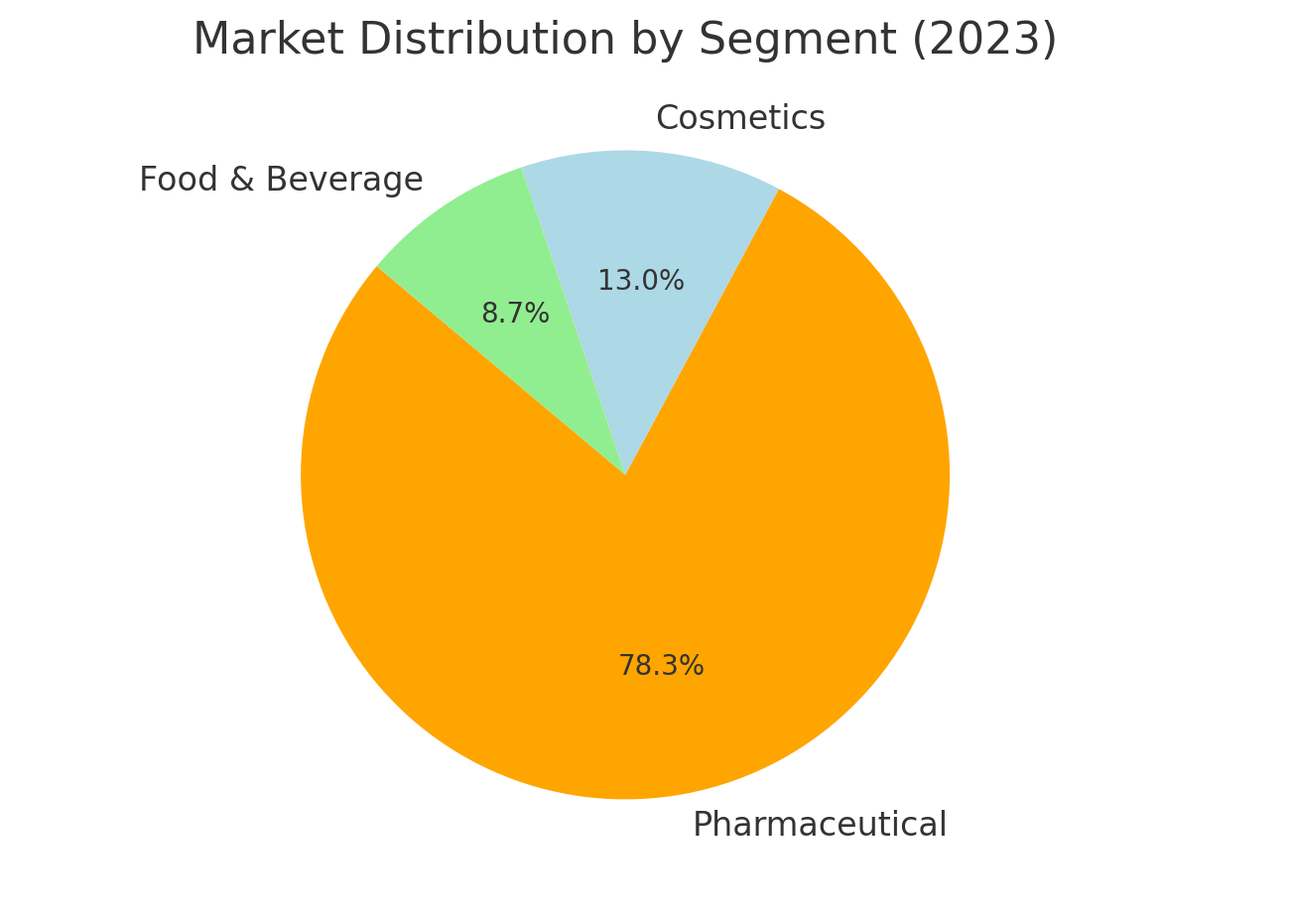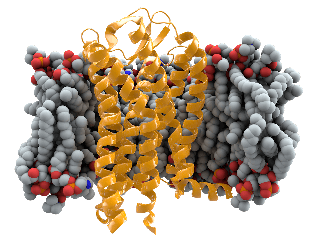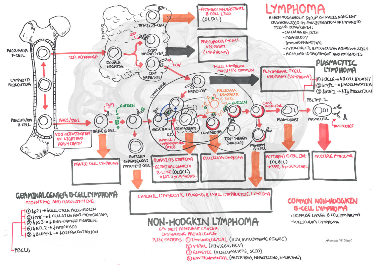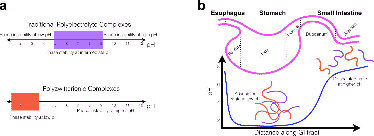Alzheimer's Disease Treatment
Alzheimer's disease (AD) is classified as a degenerative brain disease and the most common cause of dementia. Dementia is a syndrome - a group of symptoms which have a number of underlying causes. The characteristic symptoms of dementia are difficulties with memory, language, problem-solving, reasoning and other cognitive skills that affect a person's ability to perform everyday activities. The most common sign of Alzheimer's is memory loss, especially forgetting recently learned information. These difficulties occur because neurons in parts of the brain involved in cognitive function have been damaged or destroyed. In Alzheimer's disease, neurons in other parts of the brain are eventually affected or damaged as well, including those that enable a person to carry out basic bodily functions such as walking, speaking and swallowing. People in the final stages of the disease are bed-bound and require around-the-clock care. In many cases, Alzheimer's disease is ultimately fatal.
Symptoms vary among people with Alzheimer's dementia, and the differences between typical age-related cognitive changes and early signs of Alzheimer's dementia can be subtle. Individuals with Alzheimer's dementia experience multiple symptoms that change over a period of years. These symptoms reflect the degree of damage to neurons in different parts of the brain. The pace at which symptoms advance from mild to moderate to severe varies from person to person.
In the mild stage, most people are able to function independently in many areas but are likely to require assistance with some activities to maximize independence and remain safe. They may still be able to drive, work and participate in favorite activities. In the moderate stage, which for some is the longest, individuals may have difficulty performing routine tasks, become confused about where they are and begin wandering, and start having personality and behavioral changes, including suspiciousness and agitation. In the severe stage, individuals require help with basic activities of daily living, such as bathing, dressing and using the bathroom. Eventually, their ability to verbally communicate is limited.
It is in the severe stage of the disease that the effects of Alzheimer's on an individual's physical health become especially apparent. Because of damage to areas of the brain involved in movement, individuals become bed-bound. Being bed-bound makes them vulnerable to conditions including blood clots, skin infections and sepsis, in which infection-fighting chemicals in the bloodstream trigger body-wide inflammation that can result in organ failure. Damage to areas of the brain that control swallowing makes it difficult to eat and drink. This can result in individuals swallowing food into the trachea (windpipe) instead of the esophagus (food pipe). Food particles may be deposited in the lungs and cause lung infection. This type of infection is called aspiration pneumonia, and it is a contributing cause of death among many individuals with Alzheimer's.
Over the recent years, Alzheimer’s disease is becoming increasingly common as the global population ages. According to some reports, it is estimated that 44 million patients of AD dementia exist around the world and that number will grow to over 100 million in the next 30 years. Meanwhile the impact of AD on the population is significant. Official records from the National Institutes of Health indicate a 73% increase in deaths due to AD from 2000 to 2018, comparing to a 16% decrease in heart disease in the same time span. AD rose from the 22th most burdensome disease in the United States to the 12th in a 10-yr time span.
Although there is still heated debate over the pathological causes of AD in both the academic and pharmaceutical sectors, it is generally accepted that the disease is directly associated with inadequate levels of this important neurotransmitter, characterized by a chronic and progressive neurodegenerative process resulting from the intracellular and extracellular accumulation of fibrillary proteins: beta‐amyloid (Aβ) and hyperphosphorylated Tau. The accumulation of the protein fragment beta-amyloid (called beta-amyloid plaques) outside neurons and the accumulation of an abnormal form of the protein tau (called tau tangles) inside neurons are two of several brain changes associated with Alzheimer's. Beta-amyloid plaques are believed to contribute to cell death by interfering with neuron-to-neuron communication at synapses, while tau tangles block the transport of nutrients and other essential molecules inside neurons. As the amount of beta-amyloid increases, a tipping point is reached at which abnormal tau spreads throughout the brain.
Existing pharmacological treatment involves acetylcholinesterase inhibitors and N-methyl D-aspartate receptor antagonists. None of the pharmacologic treatments (medications) available today for Alzheimer's dementia slow or stop the damage and destruction of neurons that cause Alzheimer's symptoms and make the disease fatal. Currently the U.S. Food and Drug Administration (FDA) has approved six drugs that are used to treat the cognitive manifestations of AD: galantamine (Razadyne, Reminyl), AChEIs–rivastigmine (Exelon), donepezil (Aricept), and tacrine (Cognex), and NMDA receptor antagonist–memantine (Namenda) that target symptoms. These drugs temporarily improve symptoms by increasing the amount of neurotransmitters in the brain. The effectiveness of these drugs varies from person to person and is limited in duration. Each drug acts in a different way to delay the breakdown of Ach (a chemical in the brain important for memory). Tacrine (Cognex) is rarely prescribed due to its serious side effects (liver damage). In general, Reminyl, Exelon, and Aricept are most effective when treatment is begun in the early stages. Memantine (Namenda) is the only drug shown to be effective for the later stages of the disease. They have all been shown to modestly slow the progression of cognitive symptoms and reduce problematic behaviors in some people, but at least half of the people who take these drugs do not respond to them. These present treatment strategies only delay the progression of symptoms associated with AD. Much effort is being directed towards the discovery of disease-modifying therapies that can block or at least slow down the progression of the disease (i.e. clinical symptoms) and drugs targeting various molecular and cellular pathways. For the development of disease-modifying therapies complete knowledge about the various metabolic pathways is essential which includes the production of Aβ from APP, in vivo clearance and pathophysiological events that lead to fibril formation and deposition into plaques. The most likely expected treatment strategies include γ- and β-secretase inhibitors, Aβ vaccination, Cu–Zn chelators, cholesterol-lowering drugs, statins and non-steroidal anti-inflammatory drugs (NSAIDs).
(The following table shows some of the products that are related to prior discussion)
| Catalog No. | Product Name | CAS No. |
|---|---|---|
| B191275 | Galanthamine hydrobromide | 1953-04-4 |
| B000141 | Rivastigmine | 123441-03-2 |
| B001189 | Rivastigmine Tartrate | 129101-54-8 |
| B000323 | Donepezil hydrochloride | 120011-70-3 (142057-77-0) |
| B000507 | Memantine HCl | 41100-52-1 |
Research and development of efficient therapeutic agents for the treatment of neurodegenerative diseases including Alzheimer's disease is one of the most risky and challenging problems of modern medicinal chemistry. A large group of compounds has been developed as potential anti‐Alzheimer's agents, targeting different types of neuronal receptors involved in neuronal plasticity and signal transduction.
There are numerous chemical compounds that affect amyloid pathology pathway. These include several pivotal points that trigger accumulation of pathogenic Aβ. One of the most attractive approaches to inhibition of enzymes involved in APP cleavage resulted in Aβ peptide formation. These are beta‐ and gamma‐secretases - directly related to Aβ production and to activation of alpha‐secretase, which catalyzes APP cleavage, generating a nonpathogenic amyloid peptide. The majority of developing drug‐candidates represent inhibitors of beta‐secretase (BACE‐1). In particular, MK8931 or Verubecestat62 developed by Merck & Co.; an orally administered AZD‐3293 (LY‐3314814) developed jointly by AstraZeneca and Eli Lilly; and JNJ‐54861911 (Janssen Research & Development) are currently in phase III for treatment of mild and moderate AD. BACE‐1 inhibitor E‐2609 (Eisai) is on phase II trials, and agent BI‐1181181 (developed by Boehringer Inhelheim) is on phase I. Currently, there are two inhibitors of gamma‐secretase in clinical trials: EVP‐0962 (FORUM Pharm), which is an orally available modulator of this enzyme on phase II, and BMS‐932481 (Bristol‐Myers Squibb), which inhibits gamma‐secretase on phase I clinical trials.
(The following table shows some of the products that are related to prior discussion)
| Catalog No. | Product Name | CAS No. |
|---|---|---|
| B78008 | Glabrolide | 10401-33-9 |
Another quite diverse group of compounds preventing aggregation of Aβ is stalling the accumulation and formation of amyloid plaques. Phase III clinical trials are currently underway for agent ALZT‐OP1 developed by AZ Therapeutics for the prevention and treatment of early AD. It is a combination drug therapy consisting of the administration of two previously approved drugs, which have been shown to inhibit Aβ (Abeta) aggregation and neuroinflammation. GV‐971, developed at Shanghai Green Valley for the oral treatment of mild‐to‐moderate AD, is a sodium oligo‐mannurarate, and it is also in phase III clinical trials. It showed the ability to reduce the toxicity of Aβ peptide in vitro.
(The following table shows some of the products that are related to prior discussion)
| Catalog No. | Product Name | CAS No. |
|---|---|---|
| B6728 | Edonerpic maleate (T-817 maleate) | 519187-97-4 |
| B1243 | Latrepirdine dihydrochloride (Dimebolin dihydrochloride) | 97657-92-6 |
| B120298 | Dihydroergocristine mesylate (DHEC (mesylate)) | 24730-10-7 |
| B014025 | Scyllo-Inositol | 488-59-5 |
| B001489 | ARN2966 | 102212-26-0 |
Great expectations in recent years are focused around a well‐known disinfectant and due - Methylene blue (MB). Though the ability to block Tau aggregation by MB and its analogs was shown 20 years ago, recent findings for its use as an anti‐Alzheimer's agent are increased sharply mainly due to numerous failures in developing antiamyloid drugs. TauRx, an MB agent, has successfully completed phase II (TRx‐0014) in AD patients and moved onto phase III in patients with cognitive impairment (Stanley Medical Research Institute). Data are also available for phase III trials in AD patients for TRx‐00237, which is a leuco‐form of MB. In addition, it shows signs of inhibitory properties for monoamine oxidase, nitric oxide production and as blocker of Tau aggregation. This agent is also in phase III clinical trials for the oral treatment of patients with Pick's dementia. A quite detailed review on recent clinical trial results with MB was published recently.
Among the most developed agents related to serotonin receptors ligands is Lu‐AE‐58054 (Lundbeck), which represents a selective 5‐hydroxytryptamine receptor 6 (5‐HT6R) antagonist and currently is in phase III clinical trials for the treatment moderate Alzheimer's‐type dementia as an add‐on treatment to donepezil. Intepirdine (SB‐74245793) is also a 5‐HT6R antagonist that is in phase III clinical trials at Axovant Sciences for the treatment of patients with mild‐to‐moderate AD and in phase II clinical trials for the treatment of patients with dementia with Lewy bodies. The product had previously been undergoing clinical evaluation at GlaxoSmithKline for the treatment of Alzheimer's‐type dementia; however, no recent developments have been reported. SUVN‐502 (Suven Life Sci.) is a potent, selective, brain penetrant and an orally active 5‐HT6R antagonist, which is currently undergoing phase II clinical trials at Suven Life Science for the symptomatic treatment of Alzheimer's dementia. A product structurally close to intepirdine, AVN‐322 is developed by Avineuro and currently in phase I trials. RP‐5063 (Reviva Pharma) is an orally active compound with a pronounced multitarget action in phase I clinical studies for the treatment of bipolar disorders, depression, Alzheimer's and Parkinson's psychosis, and attention deficit hyperactivity disorder. In addition to the inhibition of 5‐HT6 and 5‐HT7 receptors, it shows the partial agonist activity to dopamine D2, D3, and D4 receptors.
(The following table shows some of the products that are related to prior discussion)
| Catalog No. | Product Name | CAS No. |
|---|---|---|
| B007013 | 5HT6-ligand-1 | 1038988-11-2 |
| B006689 | SB-399885 Hydrochloride | 402713-81-9 |
| B003837 | SB 271046 Hydrochloride (SB 271046A) | 209481-24-3 |
| B001288 | Chlorprothixene | 113-59-7 |
It has been reported that results of some non-targeted approaches such as anti-inflammatory therapy, metal chelation, antioxidant supplementation, epigenetic modifications are more harmful so it is difficult to say that whether their proper usage will improve clinical outcomes or not. If the failed anti-amyloid and antioxidant trials taken into consideration then that make us to think where we have gone wrong? Reasons may be due to failure of compound, of experimental design, failure to include biomarkers in trials, incomplete reporting of data, population heterogeneity, inappropriate dosage, inappropriate timing-antioxidant therapy may be helpful in early stages of the disease not in the late stages and last but not the least i.e. incomplete understanding of the drug's pharmacokinetics and bioavailability.






